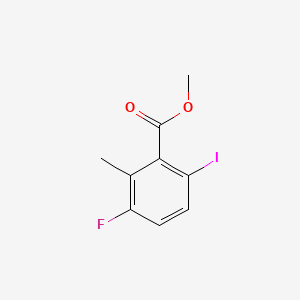

Methyl 3-fluoro-6-iodo-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-6-iodo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOLMYRVVIYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736584 | |

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262417-94-6 | |

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-fluoro-6-iodo-2-methylbenzoate (CAS 1262417-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-6-iodo-2-methylbenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzene ring, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of both a fluorine and an iodine atom allows for selective functionalization through various cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Chemical Properties and Data

This compound is a solid at room temperature with the chemical formula C₉H₈FIO₂ and a molecular weight of 294.06 g/mol .[1] The presence of the electron-withdrawing fluorine atom and the bulky iodine atom, along with the methyl group, influences the reactivity and physicochemical properties of the molecule.

| Property | Value | Reference |

| CAS Number | 1262417-94-6 | [2][3] |

| Molecular Formula | C₉H₈FIO₂ | [1][4] |

| Molecular Weight | 294.06 g/mol | [1][4] |

| Purity | >97% (typical) | [5] |

| Appearance | Inquire | [5] |

| Storage Temperature | Refer to supplier data | [2] |

Synthesis

A general workflow for such a synthesis is proposed below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification (General)

This protocol outlines a general procedure for the esterification of a carboxylic acid, which is the final step in the proposed synthesis of this compound.

Materials:

-

3-Fluoro-6-iodo-2-methylbenzoic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-6-iodo-2-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the iodine atom serves as a versatile handle for introducing molecular complexity through cross-coupling reactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization or to act as a key interacting group with a biological target.

Cross-Coupling Reactions

The presence of an iodo-substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Caption: Potential cross-coupling reactions of this compound.

These reactions allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a wide range of substituents at the 6-position provides a powerful tool for structure-activity relationship (SAR) studies.

Role in Scaffolding

The substituted benzoate core of this molecule can serve as a central scaffold for the development of new chemical entities. The orthogonal reactivity of the iodo and ester functionalities allows for sequential and selective modifications, leading to the generation of diverse compound libraries for high-throughput screening.

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its capacity to undergo a variety of cross-coupling reactions, coupled with the beneficial properties imparted by the fluorine atom, makes it an attractive starting material for the synthesis of novel and complex molecules. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the development of new therapeutic agents and other advanced materials.

References

An In-depth Technical Guide to Methyl 3-fluoro-6-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-fluoro-6-iodo-2-methylbenzoate, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. As a strategically substituted benzene derivative, it serves as a versatile building block for the synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic ester. The strategic placement of fluoro, iodo, and methyl groups on the benzoate scaffold imparts unique reactivity and properties to the molecule.

Structural and Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈FIO₂[3]

-

Molecular Weight: 294.06 g/mol [3]

-

Canonical SMILES: COC(=O)C1=C(C)C(F)=CC=C1I

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Data

While experimentally determined physical properties for this specific compound are not widely published, estimations based on its structure and data from similar compounds are presented below. It is recommended to determine these properties experimentally for any specific application.

| Property | Value (Estimated) |

| Physical State | Solid or liquid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. |

Synthesis and Purification

A plausible synthetic route to this compound can be designed starting from commercially available precursors, leveraging well-established organic reactions.

Proposed Synthetic Pathway

A potential synthesis could involve the esterification of the corresponding carboxylic acid, 6-fluoro-3-iodo-2-methylbenzoic acid. This precursor can be synthesized through methods such as directed ortho-metalation followed by iodination and subsequent functional group manipulations.

Caption: A potential, though simplified, synthetic approach. The synthesis of the specific regioisomer may require a more complex, multi-step sequence.

General Experimental Protocol for Esterification

This protocol describes a general method for the esterification of a carboxylic acid precursor.

-

Dissolution: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

-

Aromatic Protons (δ 7.0-8.0 ppm): Two signals in the aromatic region, likely doublets or doublet of doublets due to coupling with the fluorine atom and adjacent protons.

-

Methyl Ester Protons (δ 3.8-4.0 ppm): A singlet corresponding to the three protons of the methyl ester group.

-

Aromatic Methyl Protons (δ 2.2-2.5 ppm): A singlet for the three protons of the methyl group attached to the benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (δ 160-170 ppm): A signal for the ester carbonyl carbon.

-

Aromatic Carbons (δ 110-150 ppm): Several signals in the aromatic region. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbon bonded to the iodine atom will have a chemical shift significantly influenced by the halogen.[4][5]

-

Methyl Ester Carbon (δ 50-55 ppm): A signal for the methyl carbon of the ester.

-

Aromatic Methyl Carbon (δ 15-25 ppm): A signal for the methyl carbon attached to the ring.

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (294.06).

-

Key Fragmentations:

-

Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺.

-

Loss of the methyl ester group (-COOCH₃) to give a fragment at [M-59]⁺.

-

Cleavage of the C-I bond.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.[6][7]

-

C-O Stretch (Ester): Two strong bands in the 1000-1300 cm⁻¹ region.[6][8]

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

-

C-I Stretch: An absorption in the lower frequency region of the spectrum.

Reactivity and Applications in Drug Discovery

The unique substitution pattern of this compound makes it a highly valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals.

Key Reactive Sites

The molecule possesses several reactive sites that can be selectively functionalized.

Caption: Key reactive sites on this compound.

Role in Cross-Coupling Reactions

The presence of an iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a palladium(0) catalyst.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.[9][10]

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, leading to the formation of arylalkynes.[11][12]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines.[13][14]

These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

Significance of Fluorine and Iodine Substituents

-

Fluorine: The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[15][16][17] The high electronegativity of fluorine can also modulate the pKa of nearby functional groups.

-

Iodine: Besides its role as a reactive handle in cross-coupling reactions, the iodine atom can be utilized in radiolabeling studies for imaging and tracer applications.

Safety and Handling

A material safety data sheet (MSDS) should be consulted before handling this compound. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of reactive sites and the presence of fluorine and iodine atoms make it a highly attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. Further exploration of its reactivity and applications is likely to yield new and innovative molecular entities with significant biological or material properties.

References

- 1. This compound | 1262417-94-6 [chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Methyl-6-fluoro-3-iodo-2-methylbenzolate | CAS#:1149379-04-3 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Spectrum: Esters [quimicaorganica.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-6-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for Methyl 3-fluoro-6-iodo-2-methylbenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the proposed reaction sequence, provides detailed experimental protocols for analogous transformations, and presents quantitative data in a structured format.

Proposed Synthetic Pathway

The synthesis of this compound (IV) can be logically approached through the initial preparation of the key intermediate, 3-fluoro-6-iodo-2-methylbenzoic acid (III), followed by a final esterification step. A plausible synthetic route is outlined below:

Figure 1. Proposed synthetic route for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation. These protocols are based on established chemical literature for analogous reactions and may require optimization for the specific substrate.

Step 1: Synthesis of 2-Iodo-3-methylbenzoic Acid from 2-Amino-3-methylbenzoic Acid (Sandmeyer-type Iodination)

This step involves the diazotization of the amino group of 2-amino-3-methylbenzoic acid followed by an iodine substitution using potassium iodide.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodo-3-methylbenzoic acid.

-

Purify the crude product by recrystallization.

Step 2: Synthesis of 3-Fluoro-6-iodo-2-methylbenzoic Acid (III) via Electrophilic Fluorination

The introduction of a fluorine atom onto the aromatic ring can be achieved through electrophilic fluorination. This is often a challenging step and may require specialized reagents and conditions.

Reaction Scheme:

Experimental Protocol (General):

-

Dissolve 2-iodo-3-methylbenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or a chlorinated solvent) under an inert atmosphere.

-

Add a suitable electrophilic fluorinating agent (e.g., Selectfluor®) (1.1-1.5 eq.).

-

The reaction may require a catalyst, such as a Lewis acid or a transition metal catalyst.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and work up by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Step 3: Synthesis of this compound (IV) via Fischer Esterification

The final step is the esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-fluoro-6-iodo-2-methylbenzoic acid (1.0 eq.) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reaction steps. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-Amino-3-methylbenzoic Acid | NaNO₂, HCl, KI | 2-Iodo-3-methylbenzoic Acid | 70-85 |

| 2 | 2-Iodo-3-methylbenzoic Acid | Electrophilic Fluorinating Agent | 3-Fluoro-6-iodo-2-methylbenzoic Acid (III) | 30-60* |

| 3 | 3-Fluoro-6-iodo-2-methylbenzoic Acid (III) | CH₃OH, H₂SO₄ | This compound (IV) | 85-95 |

*Yields for electrophilic fluorination can be highly variable and substrate-dependent.

Logical Workflow Diagram

The overall logical workflow for the synthesis is depicted in the following diagram:

Figure 2. Logical workflow of the synthesis process.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and scientists can utilize this information as a foundation for their synthetic efforts, with the understanding that optimization of the described protocols may be necessary to achieve desired outcomes.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-fluoro-6-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-fluoro-6-iodo-2-methylbenzoate. This document outlines the predicted spectral data based on established spectroscopic principles and data from analogous compounds, presents a general experimental protocol for acquiring such data, and offers a comprehensive interpretation of the spectral features.

Predicted NMR Data

The chemical structure of this compound presents a unique substitution pattern on the benzene ring, leading to a distinctive set of NMR signals. The following tables summarize the predicted ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H4) | 7.20 - 7.40 | Doublet of Doublets (dd) | ³J(H-H) = 8.0, ⁴J(H-F) = 9.0 | 1H |

| Ar-H (H5) | 6.90 - 7.10 | Triplet (t) | ³J(H-H) = 8.0 | 1H |

| OCH₃ | 3.80 - 3.95 | Singlet (s) | - | 3H |

| Ar-CH₃ | 2.20 - 2.40 | Singlet (s) | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O | 165 - 168 | Singlet (s) | - |

| C-F (C3) | 158 - 162 | Doublet (d) | ¹J(C-F) = 240-250 |

| C-COOCH₃ (C1) | 135 - 138 | Singlet (s) | - |

| C-CH₃ (C2) | 128 - 132 | Doublet (d) | ²J(C-F) = 15-20 |

| C-H (C4) | 125 - 128 | Doublet (d) | ³J(C-F) = 5-10 |

| C-H (C5) | 115 - 118 | Doublet (d) | ²J(C-F) = 20-25 |

| C-I (C6) | 90 - 95 | Singlet (s) | - |

| OCH₃ | 52 - 54 | Singlet (s) | - |

| Ar-CH₃ | 18 - 22 | Singlet (s) | - |

Structural Interpretation of NMR Data

The predicted NMR data provides a detailed electronic and structural map of this compound.

Unraveling the Fragmentation Pathway of Methyl 3-fluoro-6-iodo-2-methylbenzoate: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The structural features of Methyl 3-fluoro-6-iodo-2-methylbenzoate, including the ester group, the aromatic ring, and the halogen substituents, each play a critical role in directing its fragmentation under mass spectrometric conditions. Understanding these fragmentation patterns is crucial for the identification and characterization of this and similar compounds in complex matrices.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, based on common fragmentation mechanisms observed for substituted methyl benzoates and halogenated aromatic compounds. The molecular formula for this compound is C₉H₈FIO₂ and its exact mass is approximately 293.955 g/mol . The molecular ion peak [M]⁺• is therefore expected at an m/z of 294.

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 294 | [C₉H₈FIO₂]⁺• | - | Molecular Ion |

| 263 | [C₈H₅FIO]⁺• | •OCH₃ (31 Da) | Alpha-cleavage of the methoxy group from the ester. |

| 235 | [C₇H₅FI]⁺• | CO (28 Da) | Loss of carbon monoxide from the [M-OCH₃]⁺ ion. |

| 167 | [C₉H₈FO₂]⁺• | •I (127 Da) | Cleavage of the carbon-iodine bond. |

| 136 | [C₈H₅FO]⁺• | •OCH₃ (31 Da) | Alpha-cleavage of the methoxy group from the [M-I]⁺ ion. |

| 127 | [I]⁺ | C₉H₈FO₂ (167 Da) | Formation of the iodine cation. |

| 108 | [C₇H₅F]⁺• | CO (28 Da) | Loss of carbon monoxide from the [M-I-OCH₃]⁺ ion. |

Experimental Protocols

While specific experimental data for the target molecule is unavailable, a standard approach to obtain the mass spectrum would involve the following protocol:

Sample Preparation: A dilute solution of this compound would be prepared in a volatile organic solvent such as methanol or acetonitrile.

Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, would be utilized.

-

Ionization Source: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules and would be suitable for inducing fragmentation. Electrospray Ionization (ESI) could also be used, potentially with in-source fragmentation to induce bond cleavage.[1]

-

Mass Analyzer: The mass analyzer would be operated in full scan mode to detect all fragment ions within a specified mass range (e.g., m/z 50-500).

-

Collision Energy: For tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) would be employed to further fragment selected precursor ions. The collision energy would be optimized to generate a rich fragmentation spectrum.

Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to initiate from the molecular ion [M]⁺•, with several competing and sequential fragmentation routes possible.

Primary Fragmentation Pathways:

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion. For the target molecule, this would produce a fragment at m/z 263.

-

Loss of an Iodine Radical (•I): The carbon-iodine bond is relatively weak and can undergo homolytic cleavage, leading to the loss of an iodine radical. This would result in a fragment ion at m/z 167.

Secondary Fragmentation:

The primary fragment ions can undergo further fragmentation:

-

The acylium ion at m/z 263 can lose a molecule of carbon monoxide (CO) to form a fragment at m/z 235.

-

The ion at m/z 167 can also undergo the loss of a methoxy radical to yield a fragment at m/z 136, which can subsequently lose CO to produce an ion at m/z 108.

The presence of the fluorine atom and the methyl group on the aromatic ring will influence the relative stability of the resulting fragment ions and thus the intensity of their corresponding peaks in the mass spectrum. The "ortho effect," which can be observed in compounds like methyl 2-methylbenzoate, may also play a role in the fragmentation process, potentially leading to unique rearrangements.[2]

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound.

Caption: Predicted fragmentation pathway of this compound.

This guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. Experimental verification is essential to confirm and expand upon this theoretical framework. The methodologies and predicted fragmentation patterns presented here offer a robust starting point for the analysis of this and structurally related compounds.

References

Introduction: The Architectural Blueprint of Molecular Function

An In-Depth Technical Guide to the Crystal Structure of Functionalized Methylbenzoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Methylbenzoate, a simple ester of benzoic acid and methanol, serves as the foundational scaffold for a vast array of molecules critical to medicinal chemistry and materials science. The addition of functional groups to the benzene ring fundamentally alters the molecule's electronic properties, steric profile, and, most importantly, its three-dimensional architecture in the solid state. For drug development professionals, understanding the crystal structure is not merely an academic exercise; it is the key to deciphering molecular recognition, predicting bioavailability, and designing stable, effective pharmaceutical agents. The precise arrangement of molecules in a crystal lattice, dictated by a delicate balance of non-covalent interactions, governs critical properties such as solubility, dissolution rate, and stability. This guide provides a deep dive into the synthesis, crystallographic analysis, and structural interpretation of functionalized methylbenzoate derivatives, offering field-proven insights into how specific functionalizations direct crystal packing and influence physicochemical properties.

Part 1: From Synthesis to Single Crystal – The Genesis of Structural Insight

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choice of synthetic route is dictated by the desired functionalization, while the crystallization method is often a blend of science and art, aimed at achieving the slow, ordered molecular assembly necessary for a well-defined lattice.

Causality in Synthetic Strategy

The synthesis of methylbenzoate derivatives typically involves either the functionalization of a pre-existing methylbenzoate core or the esterification of an already functionalized benzoic acid. The latter is often preferred as it avoids potential side reactions with the ester group.

Experimental Protocol: Synthesis of a Functionalized Methylbenzoate Derivative

The following protocol provides a generalized, yet robust, methodology for the synthesis of an amino-functionalized methylbenzoate, a common precursor in pharmaceutical research. This example is based on the well-established condensation reaction.

-

Reactant Preparation: Dissolve the starting substituted aminobenzoic acid (e.g., 3-aminobenzoic acid, 10 mmol) in a suitable aqueous base (e.g., 5% w/v sodium carbonate solution) to deprotonate the carboxylic acid, enhancing its solubility and nucleophilicity.

-

Introduction of Protecting Group (If Necessary): For sensitive functional groups like amines, protection is crucial. Add a solution of a protecting agent, such as Boc-anhydride (12 mmol) in a dry organic solvent (e.g., tetrahydrofuran, THF), to the stirred reaction mixture. The slight excess of the anhydride ensures complete reaction.

-

Reaction Execution: Allow the mixture to stir at ambient temperature for an extended period (typically 12-24 hours) to ensure the reaction proceeds to completion.

-

Workup and Isolation: After the reaction, remove the organic solvent (THF) under reduced pressure. The aqueous solution is then carefully acidified (e.g., with 2 N HCl) to a pH of ~2. This protonates the carboxylate, causing the desired product to precipitate out of the solution.

-

Purification: The crude product is collected by filtration and purified using column chromatography (e.g., silica gel with an ethyl acetate/petroleum ether gradient) to yield the pure, functionalized benzoic acid.

-

Esterification: The purified acid is then subjected to Fischer esterification. Dissolve the acid in an excess of methanol, add a catalytic amount of a strong acid (e.g., H₂SO₄), and heat the mixture to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Final Isolation: Upon completion, the excess methanol is removed, and the residue is worked up (typically by neutralizing the acid and extracting the ester into an organic solvent) to yield the final methylbenzoate derivative.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The goal is to encourage slow molecular aggregation, allowing each molecule to settle into its lowest energy position within the lattice.

Common Crystallization Techniques:

-

Slow Evaporation: The most common method, where the purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water) and the solvent is allowed to evaporate slowly over several days under ambient conditions.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the primary solution, it reduces the compound's solubility, promoting gradual crystallization.

Part 2: Decoding the Architecture – The X-Ray Crystallography Workflow

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. The workflow is a systematic process that transforms a physical crystal into a detailed digital model of its atomic arrangement.

Figure 1: A flowchart of the single-crystal X-ray diffraction workflow.

The fundamental principle of this technique is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ). By systematically rotating the crystal and collecting thousands of diffraction spots, a complete map of the electron density within the unit cell can be reconstructed. The final step, refinement, is a self-validating process where a theoretical model of atomic positions is adjusted until the calculated diffraction pattern matches the experimentally observed one.

Part 3: The Influence of Functionality on Crystal Architecture

The true power of studying functionalized derivatives lies in comparison. By systematically altering the functional groups on the methylbenzoate scaffold, we can directly observe how these changes orchestrate the assembly of molecules in the solid state. The resulting crystal lattice is a product of competing and cooperating non-covalent interactions.

A Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of functionalized methylbenzoate derivatives, illustrating the diversity in crystal packing.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Methyl 4-methylbenzoate | C₉H₁₀O₂ | Monoclinic | P2₁/c | 5.9134 | 7.6048 | 17.484 | 97.783 | |

| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | Monoclinic | P2₁ | 3.9852 | 9.1078 | 12.1409 | 95.238 | |

| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | Monoclinic | P2₁/c | 3.9480 | 9.0230 | 12.018 | 94.10 | |

| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | Triclinic | P-1 | 7.2831 | 10.522 | 11.410 | 80.83 | |

| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | C₁₇H₁₃NO₄ | Orthorhombic | Pca2₁ | --- | --- | --- | --- |

Note: Unit cell parameters 'a', 'b', 'c' and angle 'β' define the dimensions of the unit cell. The space group describes the symmetry elements within the cell.

The Directors of Assembly: Key Non-Covalent Interactions

Non-covalent interactions are the intermolecular forces that govern how molecules arrange themselves in a crystal. While individually weak, their collective effect is powerful enough to determine the final, stable crystal structure. The interplay between hydrogen bonds, π-π stacking, and other forces is crucial.

-

Hydrogen Bonds (H-Bonds): These are strong, directional interactions that occur when a hydrogen atom is shared between two electronegative atoms (like O or N). In methylbenzoate derivatives, hydroxyl (-OH) and amino (-NH₂) groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) of the ester is an excellent acceptor. These interactions often form robust chains or sheets, profoundly influencing the crystal's melting point and solubility. For example, in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, intramolecular hydrogen bonds are observed, which contribute to the planarity of the molecule.

-

π-π Stacking: The aromatic rings of benzoate derivatives are electron-rich and can interact with each other in a stacking arrangement, much like a stack of pancakes. These interactions are crucial for the stability of many aromatic compounds. Functional groups alter the electron density of the ring, modulating the strength of these interactions. Electron-withdrawing groups (like -NO₂) can enhance π-π stacking by creating favorable quadrupole interactions.

-

Halogen Bonds: Halogen atoms (Cl, Br, I) can act as electrophilic centers and interact with nucleophiles (like oxygen or nitrogen atoms), forming directional halogen bonds. This is a powerful tool in crystal engineering for guiding molecular assembly.

-

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the overall cohesive energy of the crystal, filling in the gaps between the more directional interactions.

Figure 2: A diagram illustrating the primary non-covalent interactions.

Part 4: Application in Drug Development & Materials Science

A deep understanding of the crystal structure of methylbenzoate derivatives is directly applicable to the rational design of new molecules with desired properties.

-

Pharmaceuticals: In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are paramount. Different crystal forms of the same API, known as polymorphs, can have vastly different solubilities and stabilities, impacting the drug's efficacy and shelf-life. By understanding how functional groups direct crystal packing, scientists can strategically modify a lead compound to favor a crystal form with optimal properties. For instance, introducing a hydrogen-bonding group might be a strategy to increase solubility or to design a specific interaction with a protein target. Several studies have explored methylbenzoate derivatives as potential inhibitors for enzymes like those in the pentose phosphate pathway, highlighting their therapeutic potential.

-

Prodrug Design: The ester functional group itself is often used in prodrug strategies. An active drug containing a carboxylic acid may have poor membrane permeability. Converting it to a methyl ester can create a more lipophilic prodrug that can pass through cell membranes more easily, after which it is hydrolyzed back to the active carboxylic acid by enzymes inside the cell.

-

Materials Science: The predictable self-assembly of these molecules makes them excellent building blocks for functional materials. By choosing appropriate functional groups, researchers can design materials with specific optical or electronic properties for use in applications like organic light-emitting diodes (OLEDs).

Conclusion

The crystal structure of a functionalized methylbenzoate derivative is the ultimate expression of its underlying molecular properties. The functional groups are not mere decorations; they are the architects that dictate the intricate network of intermolecular interactions, guiding the self-assembly of molecules into a highly ordered, three-dimensional lattice. For researchers in drug discovery and materials science, the ability to read and interpret this architecture is fundamental. It provides the causal link between molecular structure and macroscopic properties, enabling the rational design of next-generation pharmaceuticals and advanced materials. The synthesis and analysis workflows detailed in this guide, grounded in the principles of crystallography and physical organic chemistry, form the bedrock of this critical scientific endeavor.

Technical Guide: Solubility of Methyl 3-fluoro-6-iodo-2-methylbenzoate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Overview of Synthesis and Purification

The synthesis of substituted benzoate esters like Methyl 3-fluoro-6-iodo-2-methylbenzoate typically involves multi-step organic reactions. A general workflow begins with selecting appropriate starting materials and proceeds through a synthesis step, followed by a work-up procedure to isolate the crude product, and finally, purification to obtain the final compound with high purity. Each step is critical for the overall success and yield of the synthesis.[1][2] The purity of the final compound is paramount for accurate physicochemical measurements, including solubility.

Caption: Generalized workflow for the synthesis and purification of an organic compound.

Experimental Determination of Solubility

The solubility of a compound in a specific solvent at a given temperature is defined as the concentration of the solute in a saturated solution.[3] The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended for its accuracy.[4] This section details the protocol for this method.

Principle

A surplus amount of the solid compound is mixed with the solvent of interest in a sealed vessel. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute. Once at equilibrium, the saturated solution is filtered to remove the excess solid, and the concentration of the solute in the clear filtrate is determined.[4]

Required Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Ethanol, Methanol, Tetrahydrofuran, Toluene)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial for gravimetric analysis

Experimental Protocol: Gravimetric Method

The gravimetric method is a straightforward and accurate way to determine the concentration of the solute in the saturated solution.[5]

-

Preparation: Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure solid remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is achieved. Check for the continued presence of undissolved solid.

-

Filtration: Once equilibrium is reached, allow the vial to stand at the same temperature until the excess solid settles. Carefully draw a sample of the supernatant into a syringe and immediately pass it through a syringe filter into a clean, pre-weighed (tared) vial. This step is crucial to remove all undissolved particles.

-

Mass Determination of Filtrate: Weigh the vial containing the clear, saturated filtrate to determine the total mass of the solution.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Final Weighing: Once all the solvent is removed and the vial has returned to room temperature, weigh the vial again. The mass difference corresponds to the mass of the dissolved solute.[3][5]

-

Calculation: Calculate the solubility using the recorded masses. The result is typically expressed in mg/mL or g/100 mL.

Caption: Experimental workflow for gravimetric solubility determination.

Alternative Analytical Methods

For higher throughput or for compounds with strong chromophores, spectroscopic or chromatographic methods can be used to determine the concentration of the filtrate.[6][7]

-

UV-Vis Spectroscopy: If the compound has a distinct UV-Vis absorbance profile, a calibration curve can be prepared. The absorbance of the filtered, saturated solution (after appropriate dilution) can then be measured to determine its concentration.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining concentration. A calibration curve is generated using standards of known concentration. The filtered, saturated solution is then injected, and its concentration is determined by comparing its peak area to the calibration curve.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation. The following table provides a standardized format for presenting the experimentally determined solubility of this compound in various organic solvents at a specified temperature.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Notes |

| Acetone | 25 | Experimental Value | Experimental Value | |

| Dichloromethane (DCM) | 25 | Experimental Value | Experimental Value | |

| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Experimental Value | |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value | |

| Ethanol | 25 | Experimental Value | Experimental Value | |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value | |

| Hexanes | 25 | Experimental Value | Experimental Value | |

| Methanol | 25 | Experimental Value | Experimental Value | |

| Tetrahydrofuran (THF) | 25 | Experimental Value | Experimental Value | |

| Toluene | 25 | Experimental Value | Experimental Value |

Conclusion

Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and drug development. This property influences reaction conditions, purification strategies (e.g., crystallization), and formulation development. The experimental protocols and data management structures provided in this guide offer a comprehensive approach for researchers to generate reliable and reproducible solubility data, filling a critical knowledge gap for this important chemical intermediate.

References

- 1. biotage.com [biotage.com]

- 2. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of Methyl 3-fluoro-6-iodo-2-methylbenzoate: A Density Functional Theory Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational protocol for the theoretical investigation of Methyl 3-fluoro-6-iodo-2-methylbenzoate using Density Functional Theory (DFT). Due to the absence of specific experimental or extensive computational studies on this particular molecule in publicly available literature, this document serves as a procedural whitepaper. It details the requisite steps to perform a thorough DFT analysis, from geometry optimization to the prediction of spectroscopic properties. The methodologies described are based on established computational practices for similar aromatic esters and halogenated compounds.

Introduction

This compound is a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a good balance between accuracy and computational cost for studying molecular systems. This guide provides a systematic workflow for a comprehensive DFT-based analysis of the title compound.

Computational Methodology (Protocols)

The theoretical calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The general workflow for the DFT calculations is depicted in the diagram below.

2.1. Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound would be built using a molecular editor. A conformational search may be performed to identify the lowest energy conformer. The geometry of this conformer would then be optimized to a stationary point on the potential energy surface. A widely used functional for such calculations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, such as 6-311++G(d,p), is generally suitable for providing a good description of the electronic structure.

Following optimization, a frequency calculation at the same level of theory is imperative. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

2.2. Spectroscopic Property Prediction

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). The calculations would be performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. Tetramethylsilane (TMS) would also be calculated at the same level of theory to be used as a reference standard.

-

UV-Vis Spectroscopy: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. This approach provides information about the excitation energies and oscillator strengths of electronic transitions. These calculations are typically performed using the same functional and basis set as the geometry optimization.

2.3. Molecular Orbital and Electrostatic Potential Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic behavior and reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability of the molecule. Additionally, the Molecular Electrostatic Potential (MESP) surface would be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Predicted Data Presentation

The following tables are templates for summarizing the quantitative data that would be obtained from the proposed DFT calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | Value | ||

| C-I | Value | ||

| C=O | Value | ||

| C-O | Value | ||

| O-CH₃ | Value | ||

| C-C-F | Value | ||

| C-C-I | Value | ||

| O=C-O | Value | ||

| F-C-C-I |

| | | | C-C-C=O |

Table 2: Calculated Vibrational Frequencies

| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| 1 | Value | Value | Value | C-H stretch |

| 2 | Value | Value | Value | C=O stretch |

| 3 | Value | Value | Value | C-F stretch |

| 4 | Value | Value | Value | C-I stretch |

| ... | ... | ... | ... | ... |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS

| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |

|---|---|---|---|

| H (Methyl) | Value | C (Methyl) | Value |

| H (Aromatic) | Value | C (Aromatic) | Value |

| C (Carbonyl) | Value | ||

| C-F | Value |

| | | C-I | Value |

Table 4: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Logical Relationships in DFT Calculations

The following diagram illustrates the logical dependencies between different types of DFT calculations.

Conclusion

This technical guide provides a robust framework for the theoretical characterization of this compound using DFT. By following the outlined protocols, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The resulting data can aid in the interpretation of experimental results, predict molecular behavior, and guide the design of new molecules with desired properties for applications in drug development and materials science. While this document is procedural, the proposed calculations would provide a comprehensive theoretical dataset for a molecule that currently lacks such information in the scientific literature.

A Technical Guide to the Analytical Standards of Halogenated Benzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical standards for halogenated benzoic acid esters. Halogenated benzoic acids and their ester derivatives are significant in various fields, including their use as preservatives, their role as precursors in the synthesis of pharmaceuticals, and their emergence as environmental contaminants.[1][2] Accurate and reliable analytical methods are therefore crucial for quality control, safety assessment, and regulatory compliance. This document outlines the key analytical techniques, presents quantitative performance data, and provides detailed experimental protocols.

Introduction to Analytical Standards

The establishment of analytical standards for halogenated benzoic acid esters relies on the availability of high-purity certified reference materials (CRMs) and validated analytical methodologies. CRMs serve as the benchmark for calibration and verification of analytical instruments, ensuring the traceability and accuracy of measurements. The validation of an analytical method is essential to demonstrate its suitability for its intended purpose and typically involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Core Analytical Techniques

The primary analytical techniques for the separation and quantification of halogenated benzoic acid esters include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.

Thin-Layer Chromatography (TLC)

TLC is a versatile and cost-effective technique for the qualitative and semi-quantitative analysis of halogenated benzoic acid esters. It is particularly useful for reaction monitoring and purity assessment.[4] Reversed-phase TLC on silanized silica gel plates is a common approach for separating these compounds.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis of halogenated benzoic acid esters. Reversed-phase HPLC with a C18 column is the most common separation mode. Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector.[7][8] For highly sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile halogenated benzoic acid esters. Due to the polar nature of the corresponding acids, derivatization to their more volatile methyl esters is often required.[11][12][13] This technique offers excellent separation efficiency and definitive identification based on mass spectra.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used in the determination of halogenated benzoic acid esters and related compounds.

Table 1: HPLC and CZE Method Performance for Halogenated Benzoic Acids

| Analyte/Method | Matrix | LOD | LOQ | Recovery (%) | Reference |

| 19 Fluorobenzoic Acids (HPLC-MS/MS) | Reservoir Water | 0.01 - 0.05 ng/mL | - | >70% - >90% | [9][10] |

| 10 Fluorobenzoic Acids (CZE) | - | 0.8 - 4.5 mg/L | - | 88.9% - 102.8% | [14] |

| Benzoic Acid (HPLC-DAD) | Workplace Air | - | 0.0023 mg/m³ | 96.3% | [15] |

| Benzoic Acid (HPLC) | Noodles | 0.42 µg/mL | 1.14 µg/mL | 85.61% - 102.04% | [16][17] |

| Benzoic Acid (HPLC) | Foodstuffs | 2.5 ng/mL | 3.8 ng/mL | - | [18] |

| Benzoic Acid, Methylparaben, n-Butylparaben (LC-DAD) | Soy Sauce | - | 0.10 - 0.41 mg/kg | 100.5% - 103.3% | |

| p-Chlorobenzoic Acid (LC-MS/MS) | Wastewater | - | < 1 µg/L | - | [19] |

Table 2: GC-MS Method Performance for Halogenated Benzoic Acids and Esters

| Analyte/Method | Matrix | LOD | LOQ | Recovery (%) | Reference |

| 15 Chlorobenzoic Acids (GC-MS) | Soil | - | 1 - 10 ng/g | - | [11] |

| Benzoic Acid and Sorbic Acid (HS-GC-MS) | Beverages | - | - | 100.4% - 101.0% | [13][20] |

| Parabens (GC-qMS) | Baby Teethers | - | - | 82% - 119% | [21] |

Note: "-" indicates that the data was not provided in the cited source.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

Protocol for Thin-Layer Chromatography (TLC)

This protocol is adapted for the separation of halogenated benzoic acid derivatives.[5][22]

-

Plate: Silica gel 60 F₂₅₄ plates. For reversed-phase, silanized silica gel plates are used.

-

Sample Application: Spot the sample and standard solutions on the baseline of the TLC plate using a micropipette.

-

Mobile Phase: A common mobile phase for the separation of halogenated benzoic acids is a mixture of hexane and propan-2-ol (e.g., 9.5:0.5 v/v).[5] For esters, a mixture of toluene and ethanol (e.g., 9:1 v/v) can be effective.[4]

-

Development: Place the plate in a chromatography chamber saturated with the mobile phase vapor and allow the solvent front to ascend the plate.

-

Visualization: After development, dry the plate and visualize the separated spots under UV light at 254 nm.

Protocol for High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for the quantitative analysis of halogenated benzoic acid esters.[7][23]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or DAD detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v), often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the analyte (e.g., 230 nm or 254 nm).

-

Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of chlorobenzoic acids after derivatization.[11]

-

Sample Preparation (Derivatization): The carboxylic acid functional group is typically converted to its methyl ester using a derivatizing agent such as diazomethane or methyl chloroformate to increase volatility.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-200.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature and ramp up to a final temperature to elute all compounds of interest.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of halogenated benzoic acid esters.

Caption: General experimental workflow for the HPLC analysis of halogenated benzoic acid esters.

Caption: General experimental workflow for the GC-MS analysis of halogenated benzoic acids.

Conclusion

The analytical standards for halogenated benzoic acid esters are well-established, with a range of robust and validated methods available for their determination. The choice of analytical technique depends on the specific analyte, the sample matrix, and the required sensitivity and selectivity. The use of certified reference materials is paramount for ensuring the accuracy and comparability of results. This guide provides a foundational understanding of the core principles and methodologies for the analysis of these important compounds, serving as a valuable resource for professionals in research, drug development, and quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. 內容不提供 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 8. helixchrom.com [helixchrom.com]

- 9. researchgate.net [researchgate.net]

- 10. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD) [zora.uzh.ch]

- 16. thaiscience.info [thaiscience.info]

- 17. researchgate.net [researchgate.net]

- 18. ejournals.swu.ac.th [ejournals.swu.ac.th]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

A Technical Guide to the Purity Assessment of Methyl 3-fluoro-6-iodo-2-methylbenzoate

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Methyl 3-fluoro-6-iodo-2-methylbenzoate, a key intermediate in various research and development applications. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound (C₉H₈FIO₂) is a substituted aromatic compound with a molecular weight of 294.06 g/mol . Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. This guide outlines the principal analytical techniques for a robust purity assessment, covering chromatographic and spectroscopic methods. While specific data for this exact compound is not extensively published, the methodologies described are based on established principles for the analysis of substituted benzoates and other halogenated aromatic compounds.

Analytical Methodologies

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. This typically involves a primary chromatographic technique for quantification of impurities and spectroscopic methods for structural confirmation and identification of the main component.

Key Techniques:

-

High-Performance Liquid Chromatography (HPLC): As a primary method, HPLC is highly effective for separating and quantifying the target compound from its impurities. Reverse-phase HPLC is particularly well-suited for this type of molecule.

-

Gas Chromatography (GC): GC is a valuable tool for analyzing volatile impurities and can be used as an orthogonal method to HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), this technique provides molecular weight information for the main peak and any separated impurities, aiding in their identification.

-

Titration: Acid-base titration can be employed to determine the overall assay of the ester, particularly after saponification.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

This compound reference standard and sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization. Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation of Purity: The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum for structural confirmation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Key parameters include:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16 or more for good signal-to-noise

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a batch of this compound, illustrating a typical purity profile obtained from multiple analytical techniques.

| Analytical Technique | Parameter Measured | Result |

| HPLC (UV, 254 nm) | Purity (Area %) | 99.2% |

| Known Impurity 1 | 0.3% | |

| Unknown Impurity 2 | 0.15% | |

| Total Impurities | 0.8% | |

| GC (FID) | Purity (Area %) | 99.5% |

| Residual Solvent (Methanol) | 0.05% | |

| ¹H NMR (400 MHz) | Structural Confirmation | Conforms |

| LC-MS | [M+H]⁺ of Main Peak | m/z 294.96 |

| Identity of Impurity 1 | Tentative structural assignment | |

| Titration | Assay (as is) | 98.9% |

Visualizations

The following diagrams illustrate the workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.

Methodological & Application

Suzuki coupling protocol for Methyl 3-fluoro-6-iodo-2-methylbenzoate

An Application Note and Protocol for the Suzuki Coupling of Methyl 3-fluoro-6-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound. This substrate presents a sterically hindered environment due to the ortho-substituted methyl group, which necessitates specific catalytic systems for efficient C-C bond formation. The protocol is designed to be a robust starting point for the synthesis of complex biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and powerful method for constructing carbon-carbon bonds.[1][2] The reaction typically involves an organoboron species (like a boronic acid or ester) and an organohalide, coupled in the presence of a palladium catalyst and a base.[3] Aryl iodides are highly reactive partners in this coupling.[4] However, the steric hindrance present in the title compound requires carefully selected catalysts and ligands to achieve high yields.[5][6][7][8][9] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands have shown great success in coupling sterically demanding substrates.[5][7]

General Reaction Scheme

The following scheme illustrates the Suzuki coupling of this compound with a generic arylboronic acid.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Sonogashira Coupling with Ortho-Substituted Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed reaction, often co-catalyzed by copper(I), is prized for its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] Aryl iodides are particularly reactive substrates, often facilitating the reaction at room temperature with high efficiency.[4]

However, the presence of substituents at the ortho position of the aryl iodide can introduce significant challenges, primarily due to steric hindrance. This can impede the approach of the palladium catalyst and the alkyne, leading to lower yields and slower reaction rates. These application notes provide a detailed overview of the challenges associated with the Sonogashira coupling of ortho-substituted aryl iodides and offer optimized protocols and conditions to overcome these difficulties.

Challenges in Sonogashira Coupling with Ortho-Substituted Aryl Iodides

The primary challenge in the Sonogashira coupling of ortho-substituted aryl iodides is steric hindrance. The substituent(s) ortho to the iodine atom can sterically encumber the reaction center, leading to several issues:

-

Reduced Reaction Rates: The bulky ortho-substituents can slow down the oxidative addition of the aryl iodide to the palladium(0) catalyst, which is a crucial step in the catalytic cycle.

-

Lower Yields: Inefficient coupling can lead to the formation of side products, such as the homocoupling of the terminal alkyne (Glaser coupling), especially in copper-catalyzed reactions.[5]

-

Catalyst Deactivation: The hindered environment can sometimes lead to the decomposition of the catalytic species.

To address these challenges, several strategies have been developed, including the use of specialized ligands, copper-free conditions, and alternative energy sources like microwave irradiation.

Optimized Reaction Conditions

Successful Sonogashira coupling of ortho-substituted aryl iodides often requires careful optimization of the reaction parameters. Key considerations include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligands is critical for overcoming steric hindrance.

-